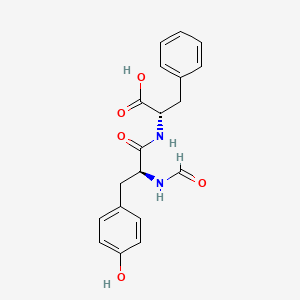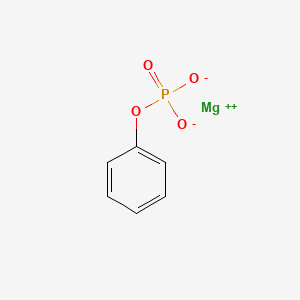
magnesium;phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium phenyl phosphate is an organophosphorus compound that consists of a magnesium ion coordinated to a phenyl phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium phenyl phosphate can be synthesized through the reaction of phenyl phosphoric acid with magnesium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of magnesium phenyl phosphate and water: [ \text{H}_3\text{PO}_4 + 3\text{Mg(OH)}_2 \rightarrow \text{Mg}_3(\text{PO}_4)_2 + 6\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of magnesium phenyl phosphate may involve similar neutralization reactions but on a larger scale. The choice of reactants and conditions can vary depending on the desired purity and yield of the product. Common magnesium sources include magnesium chloride, magnesium sulfate, and magnesium nitrate, while phenyl phosphate can be derived from phenol and phosphoric acid.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: Reduction of the phenyl group can lead to the formation of hydroquinones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenyl phosphates depending on the electrophile used.
Aplicaciones Científicas De Investigación
Magnesium phenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme catalysis and as a model compound for understanding phosphate metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable implants.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of magnesium phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes that catalyze phosphate transfer reactions. The magnesium ion plays a crucial role in stabilizing the transition state and facilitating the transfer of the phosphate group. Additionally, the phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium phosphate
- Phenyl phosphate
- Calcium phenyl phosphate
Comparison
Magnesium phenyl phosphate is unique due to the presence of both magnesium and phenyl groups, which confer distinct chemical and biological properties. Compared to magnesium phosphate, it has enhanced reactivity due to the aromatic phenyl group. In contrast to phenyl phosphate, the presence of magnesium provides additional stability and coordination capabilities. Calcium phenyl phosphate, while similar, has different solubility and bioavailability properties due to the presence of calcium instead of magnesium.
Conclusion
Magnesium phenyl phosphate is a versatile compound with a wide range of applications in scientific research and industry. Its unique combination of magnesium and phenyl groups makes it a valuable reagent and model compound for studying phosphate chemistry and biology. Further research into its properties and applications may uncover new uses and enhance our understanding of its role in various processes.
Propiedades
Número CAS |
62698-52-6 |
|---|---|
Fórmula molecular |
C6H5MgO4P |
Peso molecular |
196.38 g/mol |
Nombre IUPAC |
magnesium;phenyl phosphate |
InChI |
InChI=1S/C6H7O4P.Mg/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 |
Clave InChI |
JGIZKLDQCIOYLH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)([O-])[O-].[Mg+2] |
Números CAS relacionados |
701-64-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)
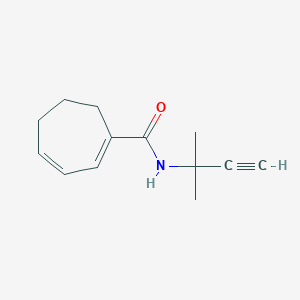
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)
![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)
![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
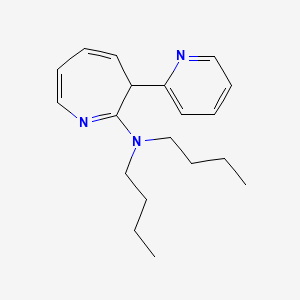
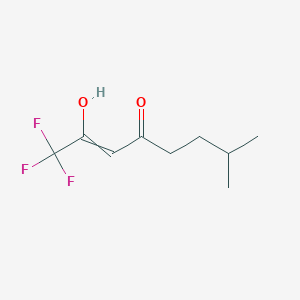
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
